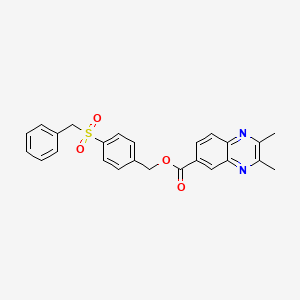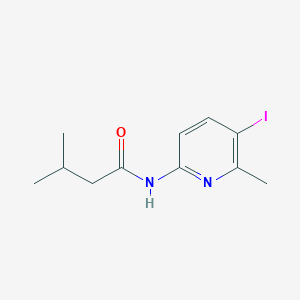![molecular formula C23H18N2O4 B4404255 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B4404255.png)
4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(2-methoxyphenyl)benzamide
Descripción general
Descripción
4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(2-methoxyphenyl)benzamide, also known as MI-192, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. MI-192 is a small molecule inhibitor of the MDM2-p53 protein-protein interaction, which has been shown to play a critical role in the regulation of cell growth and apoptosis.
Mecanismo De Acción
4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(2-methoxyphenyl)benzamide binds to the hydrophobic pocket of MDM2, disrupting its interaction with p53. This leads to the stabilization and activation of p53, which in turn induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, as well as inhibit tumor growth in preclinical studies. In addition, this compound has been shown to increase the expression of p53 target genes, such as p21 and Bax, which are involved in cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(2-methoxyphenyl)benzamide is its potency as an inhibitor of the MDM2-p53 interaction. This makes it a useful tool for studying the role of this pathway in cancer cells. However, one limitation of this compound is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(2-methoxyphenyl)benzamide. One area of interest is the development of more potent and selective inhibitors of the MDM2-p53 interaction. Another area of interest is the combination of this compound with other anti-cancer agents, such as chemotherapy or immunotherapy, to enhance its anti-tumor activity. Finally, the role of this compound in other biological processes, such as aging or neurodegeneration, could be explored in future studies.
Aplicaciones Científicas De Investigación
4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(2-methoxyphenyl)benzamide has been studied for its potential applications in cancer research. The MDM2-p53 interaction is a critical pathway in the regulation of cell growth and apoptosis, and is frequently dysregulated in cancer cells. Inhibition of this pathway has been shown to induce apoptosis in cancer cells and inhibit tumor growth. This compound has been shown to be a potent inhibitor of the MDM2-p53 interaction, and has demonstrated anti-tumor activity in preclinical studies.
Propiedades
IUPAC Name |
4-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-29-20-9-5-4-8-19(20)24-21(26)16-12-10-15(11-13-16)14-25-22(27)17-6-2-3-7-18(17)23(25)28/h2-13H,14H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIQSOOGMHYDGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-chloro-3-methylphenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B4404178.png)
![2-(2-ethoxy-4-formylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B4404179.png)
![5-chloro-2-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]benzaldehyde hydrochloride](/img/structure/B4404197.png)
![methyl 2-{[4-(propionyloxy)benzoyl]amino}benzoate](/img/structure/B4404206.png)

![4-{[(2-chlorobenzyl)amino]carbonyl}phenyl propionate](/img/structure/B4404220.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B4404225.png)
![3-[3-(2-propionylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4404232.png)

![5-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4404245.png)
![N-(4-{5-[(cyclopropylcarbonyl)amino]-1H-benzimidazol-2-yl}phenyl)cyclopropanecarboxamide](/img/structure/B4404276.png)
![1-methyl-4-[4-(phenylthio)butyl]piperazine hydrochloride](/img/structure/B4404277.png)

![N-[2-(2-chloro-3,6-dimethylphenoxy)ethyl]-2-propen-1-amine hydrochloride](/img/structure/B4404290.png)